NOX5 Dehydrogenase Domain Binding: Saikosaponin BK1 Exhibits Moderate Affinity Among 23 Screened Saikosaponins with Distinct Residue Interaction Profile
In a systematic molecular docking study of 23 saikosaponins against the dehydrogenase domain of Cylindrospermum stagnale NOX5 (PDB: 5O0X), Saikosaponin BK1 achieved a docking score of −7.813 kcal/mol, forming critical H-bonds with Thr 462, Hie 459, Hie 476, Arg 478, and Glu 691 [1]. In contrast, the best NOX5 ligand among the set was Saikosaponin C with a docking score of −9.202 kcal/mol, engaging an extended hydrophobic pocket (Phe 447, Phe 693, Pro 694, Trp 695) in addition to polar contacts [1]. Other saikosaponins, including the commonly studied Saikosaponins A and D, did not emerge as top NOX5 binders, with Saikosaponin D preferentially targeting the JAK3 and IL-6 pathways in the same screen [1]. Saikosaponin BK1 therefore offers a defined but non-maximal affinity profile within the NOX5 pocket, suitable for studies where moderate NOX5 engagement with a distinct pharmacophore fingerprint is desired.
| Evidence Dimension | NOX5 dehydrogenase domain binding affinity (docking score) |
|---|---|
| Target Compound Data | Docking score = −7.813 kcal/mol; H-bond interactions with Thr 462, Hie 459, Hie 476, Arg 478, Glu 691 |
| Comparator Or Baseline | Saikosaponin C: docking score = −9.202 kcal/mol, engages additional hydrophobic residues Phe 447, Phe 693, Pro 694, Trp 695; Saikosaponin A, B1, B2, D: not among top NOX5 ligands in 23-compound screen |
| Quantified Difference | Saikosaponin BK1 is 1.389 kcal/mol weaker than Saikosaponin C; distinct H-bonding network vs. mixed hydrophobic/polar engagement |
| Conditions | Schrödinger maestro docking simulation; NOX5 dehydrogenase domain crystal structure (PDB: 5O0X, 2.20 Å resolution) |
Why This Matters
For procurement decisions, this demonstrates that Saikosaponin BK1 provides a specific NOX5 interaction profile that is not replicated by either the higher-affinity Saikosaponin C or the non-NOX5-targeting major saikosaponins A and D, enabling mechanism-focused experimental designs.
- [1] Computational assessment of saikosaponins as adjuvant treatment for COVID-19: molecular docking, dynamics, and network pharmacology analysis. (2021) Molecular Diversity, 25: 1889–1904. doi: 10.1007/s11030-021-10183-w. View Source
